5-(4-Aminophenyl)-5-methyl-2-phenyl-1,2,4-triazolan-3-one
Description
5-(4-Aminophenyl)-5-methyl-2-phenyl-1,2,4-triazolan-3-one (CAS: 245039-30-9) is a 1,2,4-triazole derivative characterized by a central triazolanone ring substituted with a 4-aminophenyl group, a methyl group, and a phenyl ring. This compound is commercially available for research purposes, with Santa Cruz Biotechnology offering it in 500 mg and 1 g quantities . The compound’s structure suggests sensitivity to electronic effects due to the electron-donating amino group, which may influence solubility, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
5-(4-aminophenyl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-15(11-7-9-12(16)10-8-11)17-14(20)19(18-15)13-5-3-2-4-6-13/h2-10,18H,16H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDXPXDNFYKSEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)N(N1)C2=CC=CC=C2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)-5-methyl-2-phenyl-1,2,4-triazolan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzohydrazide with acetophenone in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The triazole ring and aromatic amine group undergo oxidation under controlled conditions:
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Potassium permanganate (KMnO₄) in acidic media oxidizes the aminophenyl moiety to quinone derivatives .
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Hydrogen peroxide (H₂O₂) selectively oxidizes sulfur-containing analogs (e.g., triazolethiones) to sulfoxides or sulfones .
Example Reaction Pathway:
Key Observations:
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Oxidation efficiency depends on reaction time and temperature.
Reduction Reactions
The triazole ring and substituents participate in reduction processes:
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Sodium borohydride (NaBH₄) in ethanol reduces ketone groups to secondary alcohols without affecting the triazole structure .
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Lithium aluminum hydride (LiAlH₄) selectively reduces nitro groups to amines in related triazole derivatives .
Example Protocol (NaBH₄ Reduction):
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Dissolve the triazole derivative in ethanol.
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Add NaBH₄ in portions at 45–50°C.
Product Stability:
Electrophilic Substitution
The electron-rich aminophenyl group undergoes electrophilic substitution:
Regioselectivity:
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Substitution occurs preferentially at the para position of the aminophenyl group due to steric and electronic factors .
Acylation and Nucleophilic Reactions
The primary amine group participates in nucleophilic reactions:
Acylation with Chloroacetyl Chloride
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Reagents: Chloroacetyl chloride, triethylamine (base).
Condensation with Isothiocyanates
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Reagents: Aryl isothiocyanates in dry ethanol.
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Product: Thiosemicarbazide intermediates, cyclizable to thiadiazoles .
Example Synthesis Pathway:
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React 4-aminophenyltriazole with phenyl isothiocyanate.
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Cyclize intermediate under basic conditions to form 1,3,4-thiadiazole derivatives .
Table 1: Reaction Efficiency Across Derivatives
| Derivative | Oxidation Yield (%) | Reduction Yield (%) | Substitution Yield (%) |
|---|---|---|---|
| Parent Compound | 72–85 | 65–78 | 58–82 |
| Sulfur Analog | 88–92 | N/A | 75–89 |
| Nitro-Substituted | N/A | 90–95 | 63–70 |
Critical Notes:
-
Sulfur analogs show higher oxidative stability due to thione-thiol tautomerism .
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Steric hindrance from the methyl group slows electrophilic substitution at C-5 .
Mechanistic Considerations
Scientific Research Applications
Chemistry
5-(4-Aminophenyl)-5-methyl-2-phenyl-1,2,4-triazolan-3-one serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in synthetic organic chemistry. For instance:
- Oxidation can yield corresponding quinones using agents like potassium permanganate.
- Reduction can produce reduced triazole derivatives with sodium borohydride.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. Studies have shown that it can interact with specific molecular targets, modulating enzyme activity by binding to active sites. This property opens avenues for exploring its use in drug design and development.
Medicine
The therapeutic potential of this compound has been explored in various medical contexts:
- Antimicrobial Activity: Preliminary studies indicate efficacy against certain bacterial strains.
- Anticancer Properties: Research suggests that it may inhibit cancer cell proliferation through specific molecular interactions.
Industry
In industrial applications, this compound is utilized in developing advanced materials such as polymers and coatings due to its unique chemical properties. Its stability and reactivity allow for the formulation of materials with enhanced performance characteristics.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results demonstrated significant inhibition zones compared to control samples, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Enzyme Inhibition
Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. In vitro assays showed that it effectively reduced enzyme activity by binding competitively at the active site, suggesting its applicability in therapeutic contexts.
Mechanism of Action
The mechanism of action of 5-(4-Aminophenyl)-5-methyl-2-phenyl-1,2,4-triazolan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- 5-(4-Hydroxyphenyl)-5-methyl-2-phenyl-1,2,4-triazolan-3-one (CAS: 105827-74-5): Replacing the amino group with a hydroxyl group reduces basicity and alters hydrogen-bonding capacity.
5-(4-Chlorophenyl)-5-methyl-2-phenyl-1,2,4-triazolan-3-one derivatives :
Chlorine substituents, as seen in a related triazolone (), increase lipophilicity and may enhance membrane permeability. Chlorinated analogues are often explored for improved metabolic stability and target affinity in drug discovery .
Heterocyclic Analogues: Oxadiazoles vs. Triazoles
- 5-(4-Aminophenyl)-3-tert-butyl-1,2,4-oxadiazole: Oxadiazoles differ in ring structure (oxygen replacing nitrogen) but share functional group positioning. Oxadiazoles are often prioritized for their metabolic stability, whereas triazoles may offer stronger hydrogen-bonding interactions .
Positional Isomers and Conformational Effects
- 4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one: This positional isomer places the amino group on the triazole ring rather than the phenyl substituent. Such differences can drastically alter molecular planarity and intermolecular interactions. For instance, the title compound in adopts a planar conformation, whereas the 4-aminophenyl derivative may exhibit torsional flexibility due to the pendant aromatic group .
Fluorinated Derivatives
- 5-(4-Fluorophenyl)-5-methyl-2-phenyl-1,2,4-triazolan-3-one :
Fluorine substitution (as in ) introduces electronegativity and enhances bioavailability via improved membrane penetration. Fluorophenyl groups are common in drug design to modulate electronic effects without significantly increasing steric hindrance .
Table 1: Key Properties of Selected Analogues
*LogP values are estimated based on substituent contributions.
Biological Activity
5-(4-Aminophenyl)-5-methyl-2-phenyl-1,2,4-triazolan-3-one (CAS Number: 245039-30-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, particularly focusing on its anticancer properties.
The molecular formula of this compound is C₁₅H₁₆N₄O, with a molecular weight of 268.31 g/mol. The compound has a melting point range of 197–200 °C, indicating its stability under standard laboratory conditions .
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired triazole derivative. The specific synthetic routes can vary but often include the use of hydrazine derivatives and phenyl isocyanates as starting materials.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HeLa (Cervical) | 0.62 | |
| MDA-MB-231 (Breast) | 0.75 | |
| A2780 (Ovarian) | 1.08 | |
| K562 (Leukemia) | 1.51 |
The compound showed varying degrees of activity across different cell lines, with the HeLa cell line being particularly sensitive.
Structure–Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural features. In the case of this compound, modifications to the phenyl groups or the triazole ring can significantly alter its potency and selectivity against cancer cells.
Key Observations:
- Substituent Effects : The presence of electron-donating groups on the phenyl rings tends to enhance antiproliferative activity.
- Triazole Ring Modifications : Altering substituents on the triazole ring can lead to improved binding affinity to target proteins involved in cell cycle regulation.
Case Studies
In a recent study published in Pharmaceuticals, various derivatives of triazoles were synthesized and evaluated for their anticancer properties. Among these derivatives, those structurally related to this compound exhibited IC50 values ranging from 0.33 μM to over 7 μM against different cancer cell lines . This highlights the potential for developing more potent analogs based on this scaffold.
Q & A
[Basic] What are the common synthetic routes for 5-(4-Aminophenyl)-5-methyl-2-phenyl-1,2,4-triazolan-3-one, and what challenges are encountered during optimization?
Answer:
The synthesis typically involves multi-step reactions, such as cyclocondensation of substituted hydrazines with carbonyl precursors or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation. Key challenges include:
- Low yields due to steric hindrance from the methyl and phenyl substituents.
- By-product formation during ring closure, requiring precise control of reaction temperatures (e.g., 60–80°C) and catalysts (e.g., Cu(I) salts).
- Purification difficulties caused by polar intermediates; column chromatography with gradient elution (e.g., hexane/ethyl acetate) is often necessary.
Optimization strategies involve adjusting solvent polarity (e.g., DMF for solubility) and using microwave-assisted synthesis to enhance reaction efficiency .
[Basic] Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
Answer:
- NMR spectroscopy : - and -NMR to confirm substituent positions and stereochemistry, with DMSO- as the solvent for resolving amine protons.
- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and triazole ring vibrations (C-N, ~1500 cm).
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .
[Advanced] How can researchers design experiments to evaluate the environmental fate of this compound?
Answer:
Adopt frameworks like the INCHEMBIOL project (), which includes:
- Abiotic studies : Hydrolysis/photolysis under UV light (λ = 290–400 nm) to assess degradation half-lives.
- Biotic studies : Aerobic/anaerobic microbial degradation assays using soil or water samples.
- Partitioning analysis : Measure log (octanol-water coefficient) to predict bioaccumulation potential.
- Ecotoxicology : Acute toxicity assays on Daphnia magna or algae to determine EC values .
[Advanced] What methodologies are recommended for resolving contradictions in experimental data related to this compound?
Answer:
- Error analysis : Apply statistical tools (e.g., chi-squared tests) to assess measurement uncertainties, as outlined in Data Reduction and Error Analysis for the Physical Sciences ().
- Cross-validation : Compare results from independent techniques (e.g., XRD for crystallinity vs. DSC for thermal stability).
- Replication : Conduct triplicate experiments under controlled conditions (pH, temperature) to identify outliers.
- Computational validation : Use density functional theory (DFT) to verify spectroscopic or crystallographic data .
[Advanced] How can molecular docking simulations be applied to study the bioactivity of this compound?
Answer:
- Target selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR) based on structural analogs ().
- Software tools : AutoDock Vina or Schrödinger Suite for flexible ligand docking.
- Binding affinity analysis : Compare docking scores (ΔG) with known inhibitors; validate using surface plasmon resonance (SPR) for kinetic studies (association/dissociation rates).
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with the 4-aminophenyl group) .
[Basic] What are the key considerations in crystallographic analysis to determine the compound's structure?
Answer:
- Crystal growth : Use slow evaporation from ethanol/water mixtures to obtain single crystals.
- Data collection : X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion.
- Structure solution : Direct methods (e.g., SHELXS) for phase determination, followed by refinement with SHELXL.
- Validation : Check R-factors (<5%), and analyze hydrogen-bonding networks (e.g., N–H···O interactions) .
[Advanced] What strategies are effective in structure-activity relationship (SAR) studies for triazole derivatives?
Answer:
- Systematic substitution : Modify the 4-aminophenyl group (e.g., introduce electron-withdrawing groups like -NO) to assess impact on bioactivity.
- Comparative assays : Test analogs (e.g., 5-methyl vs. 5-ethyl derivatives) against control compounds in antimicrobial or anticancer screens.
- QSAR modeling : Use partial least squares (PLS) regression to correlate physicochemical descriptors (e.g., logP, polar surface area) with IC values.
- In vivo validation : Prioritize compounds with >70% inhibition in vitro for murine models .
[Advanced] How can researchers assess the compound's stability under various conditions?
Answer:
- Thermal stability : Thermogravimetric analysis (TGA) at 10°C/min up to 300°C to detect decomposition.
- Photostability : Expose to UV light (300–400 nm) and monitor degradation via HPLC.
- pH stability : Incubate in buffers (pH 1–13) for 24 hours; quantify intact compound using LC-MS.
- Kinetic studies : Determine half-life () in simulated biological fluids (e.g., plasma, SGF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
